4-(But-3-yn-1-yl)-1lambda6-thiomorpholine-1,1-dione
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Overview
Description
4-(But-3-yn-1-yl)-1lambda6-thiomorpholine-1,1-dione is a heterocyclic compound containing nitrogen and sulfur atoms within its structure. This compound is part of the thiazinane family, which is known for its diverse biological activities and applications in various fields such as medicine and chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(But-3-yn-1-yl)-1lambda6-thiomorpholine-1,1-dione typically involves the reaction of a thiazinane derivative with an appropriate alkyne. One common method includes the use of 4-prop-2-ynyl-1,4-thiazinane 1,1-dioxide as a starting material . The reaction conditions often involve the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-(But-3-yn-1-yl)-1lambda6-thiomorpholine-1,1-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted thiazinane derivatives.
Scientific Research Applications
4-(But-3-yn-1-yl)-1lambda6-thiomorpholine-1,1-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(But-3-yn-1-yl)-1lambda6-thiomorpholine-1,1-dione involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, leading to inhibition or activation of various biochemical pathways. The presence of the alkyne group allows for potential interactions with metal ions, which can further modulate its activity.
Comparison with Similar Compounds
Similar Compounds
- 4-Prop-2-ynyl-1,4-thiazinane 1,1-dioxide
- 4-But-3-ynyl-1,4-thiazinane
- 4-(But-3-yn-1-yl)-1lambda6-thiomorpholine-1,1-dione
Uniqueness
This compound is unique due to the presence of both the alkyne group and the sulfone group within its structure. This combination provides distinct chemical reactivity and potential biological activities compared to other similar compounds.
Properties
IUPAC Name |
4-but-3-ynyl-1,4-thiazinane 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2S/c1-2-3-4-9-5-7-12(10,11)8-6-9/h1H,3-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKRGKYLWRGAEJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCN1CCS(=O)(=O)CC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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